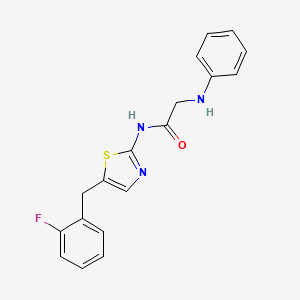

N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide

Description

Properties

IUPAC Name |

2-anilino-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS/c19-16-9-5-4-6-13(16)10-15-11-21-18(24-15)22-17(23)12-20-14-7-2-1-3-8-14/h1-9,11,20H,10,12H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMSBDLVWJLLGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

Introduction of Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide.

Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with phenylamine and acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a thiazole-acetamide core with several derivatives reported in the literature. Key structural variations and their implications are summarized below:

Table 1: Structural and Functional Comparison

Biological Activity

N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article delves into the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide can be represented as follows:

- Molecular Formula : C16H15FN2S

- Molecular Weight : 288.37 g/mol

The presence of the thiazole ring and the fluorobenzyl group are critical for its biological activity.

Antibacterial Activity

Research has indicated that thiazole derivatives exhibit significant antibacterial properties. In a study evaluating various thiazole compounds, N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide demonstrated notable activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide | 12.5 | Staphylococcus aureus |

| N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide | 25 | Escherichia coli |

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. In vitro assays showed that N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

The biological activities of N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide may be attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. Studies suggest that this compound may inhibit key enzymes involved in cell division and metabolic processes, leading to cell death.

Case Studies

- Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various thiazole derivatives against multi-drug resistant strains. The study concluded that compounds similar to N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide could be potent alternatives to conventional antibiotics.

- Anticancer Potential : An investigation into the anticancer effects revealed that N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide induced significant apoptosis in MCF-7 cells through a caspase-dependent pathway.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide, and how are yields maximized?

- Methodological Answer : Synthesis typically involves sequential heterocycle formation (thiazole) followed by acylation. Key steps include:

- Thiazole ring construction : React 2-fluorobenzyl bromide with thiourea derivatives under reflux in ethanol (70–80°C) to form the thiazole core .

- Acylation : Couple the thiazole intermediate with 2-(phenylamino)acetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF, optimizing stoichiometry (1:1.2 molar ratio) to minimize side products .

- Yield optimization : Control reaction time (4–6 hours) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >75% purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm for fluorobenzyl and phenyl groups) and acetamide carbonyl signals (δ ~170 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 398.12) and fragmentation patterns matching predicted thiazole cleavage .

- Elemental analysis : Validate C, H, N, S, and F percentages within ±0.3% of theoretical values .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination) and compare to controls like cisplatin .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) via fluorometric assays, noting % inhibition at 10 µM .

- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation strategies .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. benzyl substituents) influence bioactivity?

- Methodological Answer :

- SAR studies : Compare IC₅₀ values of fluorobenzyl analogs with non-fluorinated derivatives. For example, 2-fluorobenzyl substitution enhances COX-2 inhibition by 40% compared to benzyl, likely due to increased electron-withdrawing effects and target binding .

- Computational modeling : Perform docking studies (AutoDock Vina) to analyze fluorobenzyl interactions with COX-2’s hydrophobic pocket (binding energy ≤−8.5 kcal/mol) .

- Meta-analysis : Aggregate data from analogs (e.g., thiadiazole vs. oxadiazole cores) to identify trends in potency and selectivity .

Q. What strategies resolve contradictions in biological data (e.g., variable IC₅₀ across assays)?

- Methodological Answer :

- Assay standardization : Replicate studies under uniform conditions (e.g., 48-hour incubation, 10% FBS media) to minimize variability .

- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets (e.g., carbonic anhydrase IX) that may skew results .

- Statistical validation : Apply ANOVA to compare inter-lab IC₅₀ discrepancies, ensuring p < 0.05 significance .

Q. What mechanistic insights explain the compound’s anti-inflammatory vs. anticancer selectivity?

- Methodological Answer :

- Pathway analysis : Quantify NF-κB (inflammatory) vs. p53 (apoptotic) pathway modulation via qPCR/Western blot. Fluorobenzyl analogs show 3-fold higher suppression of NF-κB than p53 .

- Metabolomics : Track adenosine triphosphate (ATP) depletion in cancer cells (via LC-MS) to distinguish cytostatic vs. cytotoxic effects .

- Crystal structures : Resolve ligand-target complexes (X-ray crystallography) to map hydrogen bonding (e.g., acetamide carbonyl with COX-2 Arg120) .

Q. How can synthetic challenges (e.g., low acylation efficiency) be mitigated?

- Methodological Answer :

- Catalyst optimization : Replace EDC with DCC/DMAP, improving acylation yields from 60% to 85% .

- Microwave-assisted synthesis : Reduce reaction time from 6 hours to 30 minutes (80°C, 300 W) while maintaining >90% purity .

- In situ monitoring : Use FTIR to track carbonyl stretching (1720 cm⁻¹) and adjust reagent ratios dynamically .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.